molecular formula C10H19NO4S B2589975 {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide CAS No. 2094491-08-2

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide

Cat. No.: B2589975
CAS No.: 2094491-08-2
M. Wt: 249.33
InChI Key: NUYMPGDCKAVUMZ-UHFFFAOYSA-N
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Description

{2,9-Dioxaspiro[55]undecan-3-yl}methanesulfonamide is a chemical compound with the molecular formula C10H19NO4S It is known for its unique spirocyclic structure, which includes a spiro linkage between a dioxane ring and an undecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide typically involves the reaction of a suitable spirocyclic precursor with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide apart from similar compounds is its methanesulfonamide group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S/c11-16(12,13)7-9-1-2-10(8-15-9)3-5-14-6-4-10/h9H,1-8H2,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYMPGDCKAVUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)COC1CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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